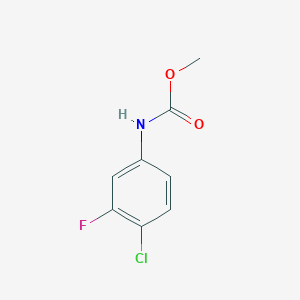

Methyl (4-chloro-3-fluorophenyl)carbamate

Description

Methyl (4-chloro-3-fluorophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position, linked to a methyl carbamate group. Carbamates are widely utilized in medicinal chemistry and agrochemicals due to their stability and bioactivity. This compound is primarily employed as a pharmaceutical intermediate, contributing to the synthesis of bioactive molecules targeting enzymes or receptors. Its structural features—halogen substituents and carbamate functionality—enhance metabolic stability and influence intermolecular interactions, making it valuable in drug discovery pipelines .

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

methyl N-(4-chloro-3-fluorophenyl)carbamate |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |

InChI Key |

UAJDFOWIRIIFQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-chloro-3-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chloro-3-fluorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products include various substituted phenyl carbamates.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Scientific Research Applications

Methyl (4-chloro-3-fluorophenyl)carbamate is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Used in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties, including its role as an enzyme inhibitor.

Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (4-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts normal biochemical pathways, making it useful in various applications, including as a pesticide or pharmaceutical agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally analogous carbamates, focusing on substituent effects, physicochemical properties, and applications. Key analogs include:

Substituent Variations on the Phenyl Ring

- Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Substituents: 4-chloro, 3-trifluoromethyl. Molecular weight is higher (253.61 vs. ~215–220 for the target compound). Applications: Used as a high-purity (98% HPLC) pharmaceutical intermediate, often analyzed via LCMS, GCMS, and NMR .

- Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Substituents: Ethyl ester instead of methyl. This analog is listed as a Sorafenib-related compound, indicating relevance in kinase inhibitor synthesis .

Ester Group Modifications

tert-Butyl (4-chloro-3-fluorophenyl)carbamate

- Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate Ester Group: Aromatic phenyl.

Biological Activity

Methyl (4-chloro-3-fluorophenyl)carbamate is an organic compound that has garnered attention due to its significant biological activity, particularly in enzyme inhibition, antifungal properties, and potential pharmaceutical applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₈ClF₂N₁O₂

- Molecular Weight : Approximately 203.60 g/mol

- Structural Features : It contains a carbamate functional group attached to a phenyl ring with chlorine and fluorine substituents, which influence its biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism disrupts various biochemical pathways, which can result in significant physiological effects.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, including:

- Acetylcholinesterase : This enzyme is crucial for neurotransmission, and its inhibition is a target for neuroprotective drugs. Studies have shown that this compound can effectively inhibit acetylcholinesterase activity, which may have implications for treating neurodegenerative diseases.

2. Antifungal Activity

This compound has demonstrated antifungal properties, particularly against wood-decaying fungi. Its efficacy correlates with the degree of fluorination on the phenyl ring, suggesting that increased fluorination enhances antifungal activity.

Table 1: Antifungal Efficacy Against Wood-Decaying Fungi

| Compound | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| This compound | 0.1 | 75 |

| Methyl (4-fluorophenyl)carbamate | 0.1 | 60 |

| Control | - | 10 |

3. Potential Pharmaceutical Applications

Given its enzyme inhibition capabilities, this compound is being explored as a candidate for drug development. Its structural similarities to other pharmacologically active compounds suggest potential applications in treating conditions related to enzyme dysfunction.

Case Studies

Several studies have investigated the biological activities of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress through acetylcholinesterase inhibition.

- Fungal Resistance in Wood : Research showed that wood treated with this compound exhibited enhanced resistance against fungal decay compared to untreated wood samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.